4-(Chloromethyl)picolinonitrile
Overview
Description
4-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, where a chloromethyl group is attached to the fourth position of the pyridine ring
Scientific Research Applications
4-(Chloromethyl)picolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of functional materials, such as polymers and coordination complexes.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Safety and Hazards
Future Directions
While specific future directions for 4-(Chloromethyl)picolinonitrile were not found in the search results, it’s worth noting that related compounds, such as 3-hydroxy-4-substituted picolinonitriles, have been studied for their photophysical properties . This suggests potential future research directions in the study of the photophysical properties of this compound and related compounds.
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 4-(Chloromethyl)picolinonitrile is largely dependent on the specific chemical reactions it is used in. For instance, one study reports a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines . In this context, this compound could potentially act as a reagent or intermediate.
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)picolinonitrile is known to interact with various enzymes and proteins. The compound contains a chloromethyl group that reacts with thiols, likely in a glutathione S-transferase–mediated reaction . This interaction suggests that this compound may play a role in biochemical reactions involving glutathione, a crucial antioxidant in cells .
Cellular Effects
Given its potential interactions with glutathione, it may influence cellular processes related to oxidative stress and detoxification
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interactions with thiols via a glutathione S-transferase–mediated reaction . This reaction could lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects. The specific molecular mechanisms remain to be fully elucidated.
Metabolic Pathways
Given its potential interaction with glutathione, it may be involved in pathways related to oxidative stress and detoxification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)picolinonitrile can be achieved through several methods. One common approach involves the chloromethylation of picolinonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted picolinonitriles.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted picolinonitriles, picolinaldehydes, picolinic acids, and picolinamines, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)picolinonitrile
- 4-(Methoxymethyl)picolinonitrile
- 4-(Hydroxymethyl)picolinonitrile
Uniqueness
4-(Chloromethyl)picolinonitrile is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-(chloromethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZYVGDEDFKTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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